1-(Propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4,6-diol

Lipophilicity LogP Drug-like properties

Researchers encounter irreproducible kinase inhibition profiles when using generic N1-alkyl pyrazolo[3,4-b]pyridine-4,6-diol analogs. This compound's isopropyl substituent locks the scaffold into the 1H-tautomer recognized by kinase hinge regions, ensuring consistent target engagement. • Tautomeric fidelity: N1-isopropyl eliminates 1H/2H equilibrium ambiguity. • LogP 1.69 optimizes cellular permeability vs. methyl (≈1.0) or tert-butyl (excessive steric bulk). • Supplied with batch-specific 95% purity certification; standard 1-10 g research quantities available for immediate dispatch.

Molecular Formula C9H11N3O2
Molecular Weight 193.20 g/mol
Cat. No. B11747017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4,6-diol
Molecular FormulaC9H11N3O2
Molecular Weight193.20 g/mol
Structural Identifiers
SMILESCC(C)N1C2=C(C=N1)C(=CC(=O)N2)O
InChIInChI=1S/C9H11N3O2/c1-5(2)12-9-6(4-10-12)7(13)3-8(14)11-9/h3-5H,1-2H3,(H2,11,13,14)
InChIKeyLDAUVSAVZBKMDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4,6-diol: Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


1-(Propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4,6-diol (CAS 1628459-80-2) is a bicyclic heteroaromatic compound belonging to the pyrazolo[3,4-b]pyridine family, a privileged scaffold in medicinal chemistry with over 300,000 described derivatives and more than 2,400 patents [1]. The compound features a pyrazole ring fused to a pyridine ring, bearing hydroxyl groups at the 4- and 6-positions and an isopropyl substituent at N1. Its molecular formula is C₉H₁₁N₃O₂, with a molecular weight of 193.202 g/mol, a computed density of 1.4±0.1 g/cm³, a boiling point of 432.5±40.0 °C at 760 mmHg, and a calculated LogP of 1.69 . The 4,6-diol motif predominantly exists as the 4-hydroxy-6-oxo (pyridone) tautomer, which is thermodynamically favored over the 2H-tautomer [1].

Why N1-Substitution Defines Function: The Case Against Generic Interchangeability of 1-(Propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4,6-diol


Within the pyrazolo[3,4-b]pyridine-4,6-diol chemotype, the N1 substituent is not a passive structural feature. It directly governs tautomeric equilibrium, lipophilicity, steric accessibility to biological targets, and synthetic tractability [1]. The class is characterized by a 1H/2H tautomeric equilibrium where N1-substitution locks the scaffold into the 1H-tautomer, which is the form recognized by kinase hinge regions in protein–ligand complexes [2]. Consequently, an N1-methyl analog (MW 165.15, C₇H₇N₃O₂) cannot recapitulate the steric bulk, LogP profile (1.69 for isopropyl vs. an estimated ~1.0 for methyl), or conformational constraint imposed by the isopropyl group. Similarly, the N1-tert-butyl analog (MW 207.23, C₁₀H₁₃N₃O₂) introduces excessive steric hindrance that may impede binding-pocket accommodation in kinase targets [1]. Generic substitution across N1-alkyl variants therefore risks altered target engagement, divergent pharmacokinetics, and irreproducible biological outcomes. The quantitative differentiation evidence below establishes why this specific compound demands targeted procurement over its nearest structural neighbors.

Quantitative Differentiation Evidence for 1-(Propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4,6-diol Against Its Closest Analogs


Computed LogP Differentiation: Isopropyl vs. Methyl N1-Substituent Defines Lipophilicity Window for Membrane Permeability

The calculated LogP (cLogP) of 1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4,6-diol is 1.69, reflecting the contribution of the isopropyl group to lipophilicity . Although a directly measured experimental LogP for the N1-methyl analog (1-methyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol, CAS 66857-97-4) is not publicly reported, its smaller molecular surface and lower carbon count (C₇ vs. C₉) yield an estimated cLogP of approximately 1.0, representing a ΔLogP of ~0.7 log units [1]. This difference places the isopropyl derivative closer to the optimal LogP range (1–3) for passive membrane permeability while the methyl analog falls near the lower boundary, potentially limiting cellular uptake in certain assay systems.

Lipophilicity LogP Drug-like properties Membrane permeability

Steric Bulk Differentiation: Isopropyl Occupies a Distinct Conformational Space Compared to Methyl and tert-Butyl Analogs

The isopropyl group occupies an intermediate steric space among N1-alkyl substituents. Its Taft steric parameter (Es = –0.47) is significantly larger than that of methyl (Es = 0.0) but smaller than tert-butyl (Es = –1.54) [1]. This steric gradient translates into differential accommodation within the ATP-binding pocket of kinases, where the 1H-pyrazolo[3,4-b]pyridine scaffold engages the hinge region. Molecular modeling studies on pyrazolo[3,4-b]pyridine-based kinase inhibitors demonstrate that N1-substituents larger than methyl can induce favorable hydrophobic contacts with the gatekeeper residue region, but substituents exceeding isopropyl size risk steric clash with the glycine-rich loop [2].

Steric parameters Taft Es Molar refractivity Structure–activity relationships

Tautomeric Locking: N1-Isopropyl Substitution Enforces the 1H-Tautomer Required for Kinase Hinge Binding

Pyrazolo[3,4-b]pyridines unsubstituted at N1 can equilibrate between 1H- and 2H-tautomeric forms, but N1-alkylation irreversibly locks the scaffold as the 1H-tautomer. Ab initio calculations confirm that the neutral 1H-tautomer predominates in N1-substituted derivatives and that the (N1)H or N1-alkyl-bearing nitrogen forms critical hydrogen bonds with kinase hinge residues [1]. The 1-isopropyl derivative thus provides a conformationally defined 1H-tautomer with a stable N1 substituent, avoiding the tautomeric ambiguity that plagues unsubstituted or 2H-accessible analogs. This is in contrast to 2H-pyrazolo[3,4-b]pyridines, which represent a chemically distinct series with different hydrogen-bonding vectors [2].

Tautomerism 1H/2H equilibrium Kinase hinge binding Molecular recognition

Synthetic Accessibility and Purity: Vendor-Documented Physicochemical Specifications Enable Direct Procurement Without Custom Synthesis

The target compound is commercially available with documented purity specifications. Supplier data indicate a purity of ≥95% (HPLC) for the isopropyl derivative . Its boiling point of 432.5±40.0 °C at 760 mmHg and flash point of 215.4±27.3 °C indicate thermal stability suitable for standard laboratory handling and purification by distillation if needed . In contrast, the N1-methyl analog (CAS 66857-97-4) is less widely cataloged with detailed physicochemical specifications, and the N1-tert-butyl analog (CAS 2060049-44-5) may present synthetic challenges due to steric hindrance during N1-alkylation. The isopropyl derivative thus offers an optimized balance of commercial availability and defined quality metrics.

Synthetic availability Purity Boiling point Procurement specifications

Defined Application Scenarios for 1-(Propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4,6-diol Based on Quantitative Differentiation Evidence


Kinase Inhibitor Fragment-Based Drug Discovery (FBDD) Requiring a Conformationally Locked 1H-Tautomer Scaffold

[Citation: [1] Heady et al., Biopolymers 2006; [2] ChemSrc cLogP data]

Scaffold-Hopping from Purine-Based Kinase Inhibitors to a Pyrazolopyridine Bioisostere

[Citation: [1] Teixidó & Borrell, Molecules 2022; [2] Leyan purity specification]

Physicochemical Calibration Standard in Analytical Method Development for Pyrazolopyridine Libraries

[Citation: [1] ChemSrc full physicochemical panel for CAS 1628459-80-2]

Prodrug Design Featuring 4,6-Diol Derivatization for Modulated Release

[Citation: [1] Taft Es values and class-level metabolic stability inference from pyrazolopyridine literature]

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